1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester 1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18379735
InChI: InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-5-7-15(14-9)8-6-13/h5,7H,6,8H2,1-4H3
SMILES:
Molecular Formula: C11H18BFN2O2
Molecular Weight: 240.08 g/mol

1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18379735

Molecular Formula: C11H18BFN2O2

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester -

Specification

Molecular Formula C11H18BFN2O2
Molecular Weight 240.08 g/mol
IUPAC Name 1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-5-7-15(14-9)8-6-13/h5,7H,6,8H2,1-4H3
Standard InChI Key GLCFLXBGJUYWDF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCF

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, reflects its three primary components:

  • A pyrazole ring substituted at the 1-position with a 2-fluoroethyl group (CH2CH2F-\text{CH}_2\text{CH}_2\text{F}).

  • A boronic acid pinacol ester moiety at the 3-position, providing stability and reactivity for cross-coupling reactions.

  • The pinacol framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which shields the boron atom from hydrolysis.

The canonical SMILES representation, B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCF, underscores the spatial arrangement of these groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H18BFN2O2\text{C}_{11}\text{H}_{18}\text{BFN}_2\text{O}_2
Molecular Weight240.08 g/mol
IUPAC Name1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
PubChem CID145945434
Solubility (Water)Insoluble
Storage ConditionsCool, dry environment; avoid oxidizers

Synthesis and Reaction Mechanisms

Challenges in Fluorinated Substituent Integration

The incorporation of fluoroalkyl groups into heterocycles often complicates synthesis due to:

  • Polarized C-F bonds influencing reactivity.

  • Potential β-fluorine elimination under basic conditions.

  • Solubility limitations of intermediates in nonpolar solvents.

These factors underscore the need for low-temperature lithiation (e.g., −65°C to −50°C) and inert atmospheres, as demonstrated in similar boronic ester syntheses .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables participation in Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages essential for:

  • Pharmaceutical intermediates: Anticancer agents, kinase inhibitors.

  • Materials science: Conjugated polymers for organic electronics.

Table 2: Comparative Reactivity of Pyrazole Boronic Esters

CompoundReaction Yield (%)Temperature (°C)Reference
1-Methyl-1H-pyrazole-3-boronic ester98−65
1-(2-Fluoroethyl)pyrazole-3-boronic esterNot reported−50 to 0

The fluorine substituent may enhance electron-deficient character, accelerating oxidative addition with palladium catalysts but potentially reducing stability.

Comparative Analysis with Analogous Compounds

Structural Modifications and Impact on Reactivity

Replacing the methyl group in 1-methyl-1H-pyrazole-3-boronic ester with a 2-fluoroethyl group introduces:

  • Increased lipophilicity: Enhances membrane permeability in drug candidates.

  • Steric effects: The bulkier fluoroethyl group may hinder transmetallation in cross-couplings.

Table 3: Molecular Weight and Polarity Comparisons

CompoundMolecular Weight (g/mol)LogP (Predicted)
1-Methyl-1H-pyrazole-3-boronic ester194.041.2
1-(2-Fluoroethyl)pyrazole-3-boronic ester240.081.8

Future Directions and Research Gaps

Unexplored Synthetic Routes

  • Photocatalytic borylation: Emerging methods using iridium or ruthenium catalysts could bypass cryogenic conditions .

  • Continuous flow systems: Improve scalability and safety for large-scale production.

Biological Activity Profiling

While primarily a synthetic intermediate, the compound’s fluorine content warrants evaluation for:

  • Boron neutron capture therapy (BNCT): Fluorine’s neutron cross-section properties.

  • Enzyme inhibition: Pyrazole’s affinity for ATP-binding pockets.

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